1-(Tert-butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid
Overview
Description
1-(Tert-butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group This group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid typically involves the protection of the amine group in the piperidine ring with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection.
Industrial Production Methods
Industrial production of Boc-protected compounds often employs flow microreactor systems, which offer efficient and sustainable synthesis routes . These systems allow for precise control over reaction conditions, leading to high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium borohydride and sodium borohydride are commonly used reducing agents.
Substitution: Trifluoroacetic acid, hydrochloric acid, and oxalyl chloride in methanol are frequently used for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine, which can then undergo further functionalization.
Scientific Research Applications
1-(Tert-butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid has several applications in scientific research:
Biology: The compound is utilized in the synthesis of peptides and other biologically active molecules.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-(tert-butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid primarily involves the protection of the amine group. The Boc group stabilizes the amine by forming a carbamate, which is resistant to nucleophilic attack and base hydrolysis . The deprotection mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation to release the free amine .
Comparison with Similar Compounds
Similar Compounds
1-(Tert-butoxycarbonyl)-4-piperidinecarboxylic acid: Similar in structure but with the Boc group on a different position of the piperidine ring.
N-tert-butoxycarbonyl derivatives of amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.
Uniqueness
1-(Tert-butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid is unique due to the presence of both the Boc group and the phenyl group on the piperidine ring. This combination provides specific steric and electronic properties that can be advantageous in certain synthetic applications.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpiperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-13(9-14(11-18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUHNLZVJMQDJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660675 | |
Record name | 1-(tert-Butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-99-7 | |
Record name | 1-(tert-Butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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